molecular formula C16H24N2O3 B10852727 propan-2-one O-4-(hexyloxy)phenylcarbamoyl oxime

propan-2-one O-4-(hexyloxy)phenylcarbamoyl oxime

Cat. No.: B10852727
M. Wt: 292.37 g/mol
InChI Key: OTUAPVMKCJEVBD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-one O-4-(hexyloxy)phenylcarbamoyl oxime typically involves the reaction of propan-2-one oxime with 4-(hexyloxy)phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Propan-2-one O-4-(hexyloxy)phenylcarbamoyl oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-one O-4-(hexyloxy)phenylcarbamoyl oxime has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxime carbamates.

    Biology: Investigated for its role in inhibiting fatty acid amide hydrolase, which is involved in the degradation of bioactive fatty acid amides.

    Medicine: Potential therapeutic applications in treating conditions related to the endocannabinoid system, such as pain and inflammation.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by inhibiting fatty acid amide hydrolase, an enzyme responsible for the hydrolysis of bioactive fatty acid amides like anandamide. By inhibiting this enzyme, propan-2-one O-4-(hexyloxy)phenylcarbamoyl oxime increases the levels of these bioactive molecules, thereby enhancing their signaling functions. This mechanism involves binding to the active site of the enzyme and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-one O-4-(hexyloxy)phenylcarbamoyl oxime is unique due to its specific hexyloxy substitution on the phenyl ring, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can influence its binding affinity and selectivity towards fatty acid amide hydrolase, making it a valuable compound for targeted research .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

(propan-2-ylideneamino) N-(4-hexoxyphenyl)carbamate

InChI

InChI=1S/C16H24N2O3/c1-4-5-6-7-12-20-15-10-8-14(9-11-15)17-16(19)21-18-13(2)3/h8-11H,4-7,12H2,1-3H3,(H,17,19)

InChI Key

OTUAPVMKCJEVBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)ON=C(C)C

Origin of Product

United States

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